

Lrrk2-IN-3 versus DNL201: a preclinical comparative analysis

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Compound of Interest

Compound Name: Lrrk2-IN-3

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Lrrk2-IN-3 vs. DNL201: A Preclinical Comparative Analysis

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*A Note on **Lrrk2-IN-3**: Extensive literature searches did not yield specific preclinical data regarding the potency, selectivity, or pharmacokinetic profile of a compound explicitly designated as "**Lrrk2-IN-3**". The scientific literature more commonly refers to and extensively characterizes "LRRK2-IN-1" as a tool compound for LRRK2 inhibition. Therefore, this guide will provide a comprehensive preclinical overview of DNL201, a clinical-stage LRRK2 inhibitor, and will use the well-characterized LRRK2-IN-1 as a key comparator where data is available to provide a meaningful preclinical benchmark.*

Executive Summary

Mutations leading to increased kinase activity of Leucine-Rich Repeat Kinase 2 (LRRK2) are a significant genetic risk factor for Parkinson's disease (PD). This has spurred the development of LRRK2 kinase inhibitors as a potential disease-modifying therapy. DNL201, developed by Denali Therapeutics, is a first-in-class, central nervous system (CNS)-penetrant, selective, and ATP-competitive small-molecule inhibitor of LRRK2. Preclinical and early clinical studies have demonstrated that DNL201 effectively inhibits LRRK2 kinase activity, leading to improved

lysosomal function in various models. This guide provides a detailed comparison of the preclinical attributes of DNL201, with reference to the widely studied tool compound LRRK2-IN-1.

Data Presentation

Table 1: In Vitro Potency and Selectivity

Compound	Target	IC50 (nM)	Kinase Selectivity	Reference
DNL201	LRRK2 (WT)	3	High	[1]
LRRK2 (G2019S)	Not explicitly stated, but potent inhibition demonstrated	High selectivity against 178 other kinases	[1]	
LRRK2-IN-1	LRRK2 (WT)	13	Inhibited only 13 of 443 kinases tested	[2]
LRRK2 (G2019S)	6	[2]		

Table 2: Cellular Activity and Biomarker Modulation

Compound	Cellular Assay	Effect	Biomarkers Modulated	Reference
DNL201	HEK293 cells overexpressing LRRK2 G2019S	Inhibition of LRRK2 kinase activity	Reduced pS935 LRRK2, Reduced pS1292 LRRK2, Reduced pT73 Rab10	[1] [2]
Primary mouse astrocytes, patient fibroblasts	Improved lysosomal function	Reduced urinary bis(monoacylglycerol)phosphate (BMP)	[2] [3]	
LRRK2-IN-1	Cellular assays	Inhibition of LRRK2 kinase activity	Reduced pS935 LRRK2	[4]

Table 3: Pharmacokinetic Properties

Compound	Parameter	Species	Value	Reference
DNL201	Brain Penetration	Rodents, Macaques, Humans	CNS-penetrant, robust CSF penetration	[2] [3] [5]
Dosing	Macaques	Chronic administration well-tolerated	[5]	
LRRK2-IN-1	Brain Penetration	Not explicitly stated for CNS penetration	Reasonable pharmacokinetic properties demonstrated	[2]

Experimental Protocols

1. LRRK2 Kinase Activity Assay (In Vitro)

This protocol describes a method to assess the kinase activity of LRRK2 using a radioactive ATP assay.

- Materials: Recombinant LRRK2 protein (wild-type or mutant), Myelin Basic Protein (MBP) as a generic substrate, 10x Kinase Buffer, [γ - 32 P]ATP, 1.5 ml screw-cap tubes.
- Procedure:
 - Prepare a kinase reaction mixture on ice containing 10 nM of recombinant LRRK2 and 0.5 μ g/ μ l of MBP in 1x kinase buffer.
 - Initiate the reaction by adding radio-labeled [γ - 32 P]ATP.
 - Incubate the mixture for 1 hour at the appropriate temperature.
 - Stop the reaction and denature the proteins.
 - Separate the proteins by SDS-PAGE.
 - Transfer the separated proteins to a membrane (Western blot).
 - Expose the membrane to a phosphor screen to visualize the radiolabeled, phosphorylated proteins.
 - Quantify the band intensity to determine LRRK2 kinase activity.[\[6\]](#)[\[7\]](#)

2. Western Blotting for Phospho-S935 LRRK2

This protocol details the detection of LRRK2 phosphorylation at Serine 935, a key biomarker of LRRK2 kinase activity, in cell lysates.

- Materials: Cell culture plates (6-well or 12-well), Lysis buffer with protease and phosphatase inhibitors, protein concentration assay kit (e.g., Coomassie Plus), LDS sample buffer, reducing agent, SDS-PAGE system, transfer system, primary antibody against pS935-LRRK2, secondary antibody.
- Procedure:

- Culture cells to the desired confluency. Treat with LRRK2 inhibitors (e.g., 100 nM MLI-2 for 1 hour as a control) or vehicle.
- Lyse the cells on ice using lysis buffer.
- Centrifuge to pellet cell debris and collect the supernatant.
- Determine the protein concentration of the lysates.
- Prepare protein lysates for electrophoresis by adding LDS sample buffer and a reducing agent, then heating.
- Load 10-15 µg of total protein per lane on an SDS-PAGE gel.
- Perform electrophoresis to separate proteins by size.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Block the membrane and incubate with a primary antibody specific for pS935-LRRK2.
- Wash and incubate with a suitable HRP-conjugated secondary antibody.
- Detect the signal using an appropriate chemiluminescent substrate.[\[8\]](#)[\[9\]](#)

3. Lysosomal Function Assay (DQ-Red-BSA)

This protocol assesses the proteolytic activity of lysosomes, a key cellular process affected by LRRK2 activity.

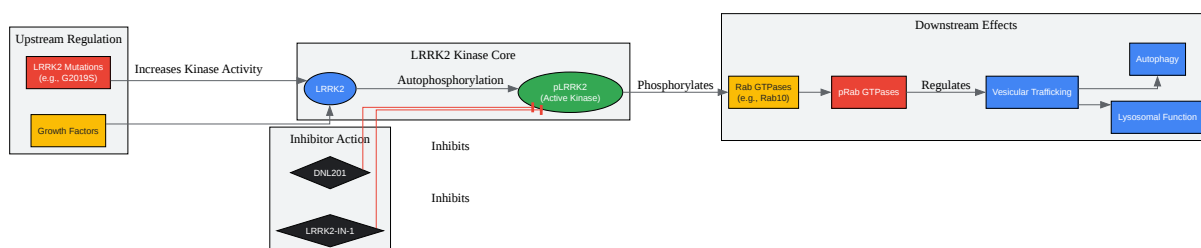
- Materials: Cells cultured on appropriate plates or coverslips, DQ-Red-BSA, live-cell imaging medium, confocal microscope.
- Procedure:
 - Treat cells with the LRRK2 inhibitor or vehicle for the desired duration (e.g., 6 hours).
 - Incubate the cells with DQ-Red-BSA in live-cell imaging medium according to the manufacturer's instructions. DQ-Red-BSA is a self-quenched substrate that fluoresces

upon proteolytic degradation within functional lysosomes.

- Image the cells using a confocal microscope.
- Quantify the number and intensity of fluorescent puncta (representing active lysosomes) per cell. An increase in fluorescence indicates enhanced lysosomal degradative capacity.

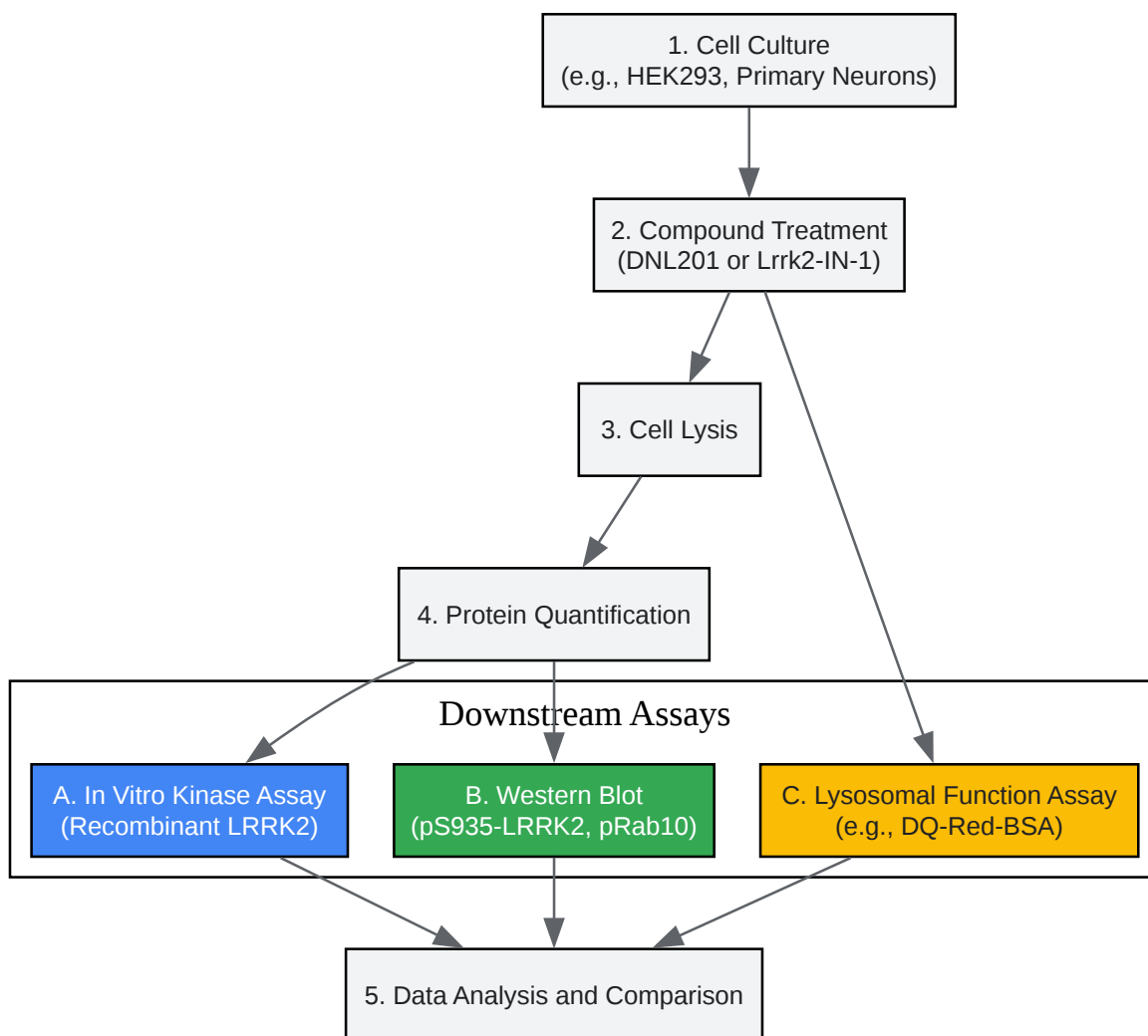
[10][11]

Mandatory Visualization



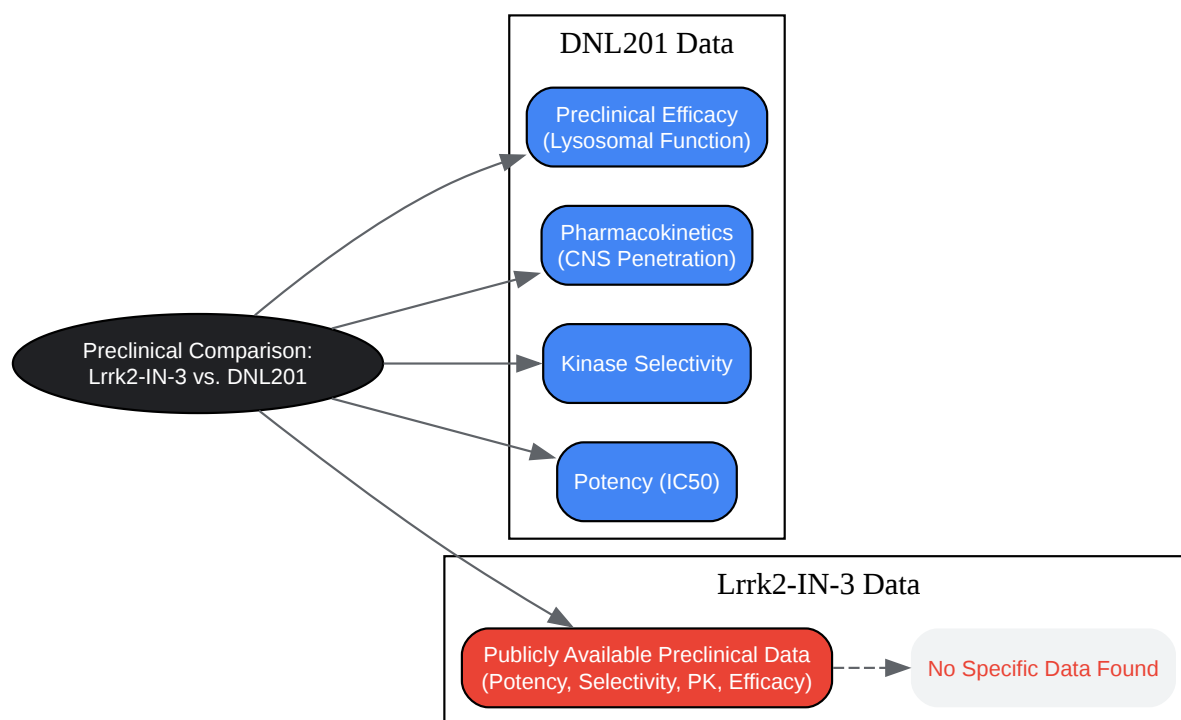
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Caption: LRRK2 Signaling Pathway and Points of Inhibition.



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Caption: General Experimental Workflow for LRRK2 Inhibitor Evaluation.



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Caption: Logical Structure of the Comparative Analysis.

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